Daurisoline

Description

This compound has been reported in Menispermum dauricum with data available.

antiarrhythmic from Menispermun dahuricum; structure in first source

Structure

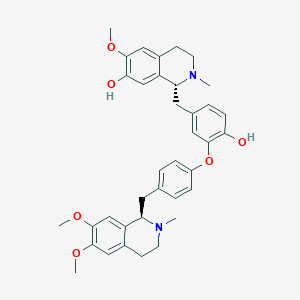

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJAQFYNVMZDV-FIRIVFDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220841 |

Source

|

| Record name | Daurisoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70553-76-3 |

Source

|

| Record name | Daurisoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70553-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daurisoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daurisoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70553-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Daurisoline's Regulatory Role on the AKT-HK2 Axis in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic strategies. One promising avenue of research lies in targeting the metabolic reprogramming inherent to cancer cells, particularly their reliance on glycolysis. Daurisoline, a bis-benzylisoquinoline alkaloid, has emerged as a potential anti-tumor agent with a mechanism of action that intersects with this metabolic vulnerability. This technical guide provides an in-depth analysis of this compound's role in regulating the AKT-HK2 signaling axis in lung cancer. It has been demonstrated that this compound inhibits the proliferation of lung cancer cells and reduces glycolysis by targeting this critical pathway.[1][2] Mechanistic studies have revealed that this compound directly binds to AKT, leading to the downstream inhibition of hexokinase 2 (HK2), a key glycolytic enzyme.[1][2] This guide will detail the signaling pathway, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the underlying mechanisms.

The this compound-AKT-HK2 Signaling Pathway

This compound exerts its anti-cancer effects in lung cancer by directly targeting the AKT-GSK3β-c-Myc-HK2 signaling axis.[1][2] this compound has been shown to directly bind to AKT1 and AKT2.[1] This interaction inhibits the phosphorylation of AKT at Serine 473, a key activation event. The reduced activity of AKT subsequently leads to decreased phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β) at Serine 9.[1] This, in turn, affects the stability and expression of the transcription factor c-Myc. Ultimately, the downregulation of c-Myc results in the reduced expression of its target gene, Hexokinase 2 (HK2), a pivotal enzyme in the glycolytic pathway.[1][2] The inhibition of HK2 leads to decreased glucose consumption and lactate production, thereby suppressing the "Warburg effect" that is characteristic of many cancer cells and inhibiting lung cancer progression.[1][2]

References

Neuroprotective effects of Daurisoline against glutamate-induced neurotoxicity.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the identification of compounds with neuroprotective properties against glutamate-induced damage is a critical area of research. Daurisoline, a bis-benzylisoquinoline alkaloid, has emerged as a promising candidate, demonstrating significant neuroprotective effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the neuroprotective effects of this compound against glutamate-induced neurotoxicity.

Core Mechanisms of this compound's Neuroprotective Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating the downstream consequences of excessive glutamate receptor activation. Key mechanisms include the inhibition of intracellular calcium influx, reduction of nitric oxide production, and modulation of critical signaling pathways.

Inhibition of Intracellular Calcium ([Ca2+]) Influx

One of the initial and most critical events in glutamate excitotoxicity is a massive influx of calcium ions into the neuron. This compound has been shown to directly counter this by inhibiting the glutamate-elicited increase in cytosolic free Ca2+ concentration.[1] This action is crucial as it prevents the activation of various calcium-dependent enzymes that contribute to neuronal damage. The proposed mechanism for this is the inhibition of Ca2+ influx through glutamate-mediated ligand-gated ion channels.[1]

Reduction of Nitric Oxide (NO) Production

Glutamate-induced calcium overload also leads to the activation of neuronal nitric oxide synthase (nNOS), resulting in excessive production of nitric oxide (NO), a potent neurotoxin at high concentrations. This compound has been demonstrated to prevent glutamate-induced neurotoxicity by inhibiting this glutamate-triggered NO generation.[2] Importantly, this compound does not appear to interfere with the downstream effects of NO, suggesting a specific action on its production pathway.[2]

Modulation of Signaling Pathways

Recent evidence suggests that this compound's neuroprotective effects are also mediated through the modulation of key intracellular signaling cascades. Specifically, in a model of glutamate-damaged PC12 cells, this compound has been shown to suppress the Calcium/calmodulin-dependent protein kinase II (CaM-CaMKII) pathway.[3][4] Overactivation of this pathway is a known contributor to excitotoxic neuronal death. While direct evidence in primary neurons is still emerging, the PI3K/Akt survival pathway is another potential target for this compound's action, given its known role in neuroprotection against glutamate-induced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound.

| Parameter | Cell Type | Value | Reference |

| IC50 for inhibiting glutamate-induced neurotoxicity | Rat primary cortical cultures | 3.4 µmol/L | [1] |

| IC50 for inhibiting glutamate-elicited [Ca2+] increase | Freshly dissociated single brain cells (rat) | 2.0 µmol/L | [1] |

| Concentration for 50% prevention of cell death | Cultured rat hippocampal neurons | 2.8 µmol/L (95% CI: 1.2-5.9 µmol/L) | [2] |

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Cell Viability | PC12 cells | 3 and 10 µM | Increased | [4] |

| Apoptosis | PC12 cells | 3 and 10 µM | Reduced | [4] |

| Mitochondrial Membrane Potential (MMP) | PC12 cells | 3 and 10 µM | Enhanced | [4] |

| Intracellular ROS | PC12 cells | 3 and 10 µM | Reduced | [4] |

| Intracellular Free Ca2+ | PC12 cells | 3 and 10 µM | Reduced | [4] |

| CaM Expression | PC12 cells | 3 and 10 µM | Suppressed | [4] |

| p-CaMKII Expression | PC12 cells | 3 and 10 µM | Suppressed | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Viability and Neurotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Plating: Seed primary cortical neurons or PC12 cells in 96-well plates at a suitable density and allow them to adhere and differentiate.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing excitotoxicity.

-

Glutamate Exposure: Add glutamate to the culture medium at a pre-determined neurotoxic concentration (e.g., 100 µM for primary neurons, 20 mM for PC12 cells) and incubate for the desired duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Sample Collection: After the treatment period with this compound and glutamate as described for the MTT assay, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture, which typically includes lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released.

Measurement of Intracellular Calcium

Fura-2 AM Calcium Imaging

This ratiometric fluorescence imaging technique allows for the quantitative measurement of intracellular calcium concentrations.

-

Cell Preparation: Culture primary neurons on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Alternately excite the cells at 340 nm and 380 nm and capture the emission at 510 nm.

-

Glutamate and this compound Application: Perfuse the cells with a buffer containing glutamate to induce a calcium response. To test the effect of this compound, pre-incubate the cells with the compound before glutamate application or co-apply it with glutamate.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated and calibrated to determine the intracellular calcium concentration.

Measurement of Nitric Oxide Production

Griess Assay

This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Sample Collection: Collect the cell culture medium after treatment with this compound and glutamate.

-

Griess Reagent Preparation: The Griess reagent is a two-part solution consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of proteins in key signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., total CaMKII, phospho-CaMKII, total Akt, phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in glutamate-induced neurotoxicity and the experimental workflow for investigating the neuroprotective effects of this compound.

Caption: Glutamate-induced neurotoxicity signaling cascade and points of intervention by this compound.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced excitotoxicity. Its mechanisms of action, centered on the inhibition of intracellular calcium overload, reduction of nitric oxide production, and modulation of the CaM-CaMKII signaling pathway, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of this compound. Future research should focus on elucidating the complete signaling network affected by this compound and translating these promising in vitro findings to in vivo models of neurological disorders.

References

- 1. [Protective effects of (-)-S.R-daurisoline on neuronal injury in rat primary cortical cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-S.R-daurisoline protects cultured hippocampal neurons against glutamate neurotoxicity by reducing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protection of dauricine and this compound on PC12 cells damaged by glutamate or Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardiovascular Pharmacology of Daurisoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline, a bis-benzylisoquinoline alkaloid extracted from the rhizomes of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, particularly its profound effects on the cardiovascular system. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, focusing on its molecular mechanisms of action, including its interactions with key ion channels and modulation of intracellular calcium signaling. This document summarizes quantitative data from pivotal studies, details the experimental protocols utilized to elucidate these effects, and presents visual representations of the underlying signaling pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel cardiovascular therapeutics.

Introduction

This compound has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological research has begun to systematically investigate its therapeutic potential, revealing significant antiarrhythmic, vasodilatory, and cardioprotective properties. These effects are primarily attributed to its ability to modulate the activity of crucial ion channels within the cardiovascular system, thereby influencing cardiac electrophysiology and vascular tone. This guide will delve into the core cardiovascular effects of this compound, providing a detailed examination of its mechanisms and the experimental evidence that substantiates them.

Electrophysiological Effects and Antiarrhythmic Properties

This compound exhibits significant antiarrhythmic effects, primarily through its modulation of cardiac ion channels. Its action on these channels alters the cardiac action potential, contributing to its ability to suppress arrhythmias.

Inhibition of Cardiac Ion Channels

This compound's primary antiarrhythmic mechanism involves the blockade of several key cardiac ion channels, including L-type and P-type calcium channels, and the human Ether-à-go-go-Related Gene (hERG) potassium channels.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

| Ion Channel | Preparation | Key Findings | IC50 | Reference |

| L-type Ca2+ Current (ICa-L) | Rabbit ventricular myocytes | Inhibits early afterdepolarizations (EADs) by blocking ICa-L. | Not specified | [2] |

| hERG K+ Channels | HEK293 cells expressing hERG | Inhibits hERG current in a concentration- and voltage-dependent manner. | 10 μM | [3] |

| P-type Ca2+ Channels | Rat cerebellar Purkinje cells | Inhibits ω-Aga-IVA sensitive barium currents. | Not specified | [4] |

| High K+-stimulated 45Ca2+ uptake | Rat cerebral cortex synaptosomes | Produced concentration-related inhibition. | 7.7 ± 0.9 μM | [5] |

Effects on Cardiac Action Potential

By blocking these ion channels, this compound modulates the cardiac action potential. The inhibition of calcium influx and delayed rectifier potassium currents can lead to a prolongation of the action potential duration (APD) and a reduction in EADs, which are known triggers for arrhythmias.

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Animal Model | Key Findings | Reference |

| Early Afterdepolarizations (EADs) | Rabbit papillary muscles | Suppressed EADs induced by dofetilide and low K+. | [2] |

| Intracellular Ca2+ Activity | Guinea pig myocardium | Inhibited delayed afterdepolarization (DAD) and triggered activity (TA) by preventing an increase in intracellular Ca2+. | [6] |

Vasodilatory Effects

This compound induces vasodilation, contributing to its potential as a hypotensive agent. This effect is primarily mediated by its influence on calcium channels in vascular smooth muscle cells.

Mechanism of Vasodilation

The vasorelaxant effect of this compound is attributed to its ability to block calcium influx into vascular smooth muscle cells, leading to relaxation and a decrease in vascular resistance.

Table 3: Vasodilatory Effects of this compound

| Experimental Model | Key Findings | Reference |

| Rat Aorta | Inhibited high K+ and noradrenaline-evoked contractions. | [5] |

Cardioprotective Effects in Myocardial Ischemia

This compound has demonstrated protective effects against myocardial ischemia-reperfusion injury. Its mechanisms in this context are multifactorial, involving the modulation of intracellular calcium, and potentially other signaling pathways.

Attenuation of Ischemia-Reperfusion Injury

By reducing calcium overload during ischemia and reperfusion, this compound helps to preserve myocardial function and reduce infarct size.

Table 4: Cardioprotective Effects of this compound in Myocardial Ischemia

| Animal Model | Key Findings | Reference |

| Rat model of myocardial ischemia-reperfusion | Not specified in the provided results. |

Signaling Pathways Modulated by this compound

The cardiovascular effects of this compound are a consequence of its interaction with specific signaling pathways. The primary pathway affected is the intracellular calcium signaling cascade due to its direct action on calcium channels.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Whole-Cell Patch Clamp for Measuring Ion Channel Currents

This technique is used to record the electrical currents flowing through individual ion channels in isolated cardiomyocytes.

Protocol:

-

Cell Isolation: Isolate single ventricular myocytes from the hearts of appropriate animal models (e.g., rabbits, rats) using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition should be appropriate for the specific ion channel being studied (e.g., Cs-based for isolating Ca2+ currents).

-

Recording:

-

Mount the cell-containing chamber on the stage of an inverted microscope.

-

Approach a single myocyte with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply specific voltage protocols to elicit and record the desired ion channel currents (e.g., a depolarizing step from a holding potential to measure L-type Ca2+ current).

-

Record currents before and after the application of this compound at various concentrations to determine its inhibitory effects.

-

Isolated Aortic Ring Assay for Vasorelaxation

This ex vivo method assesses the direct effect of this compound on vascular tone.[7]

Protocol:

-

Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Contraction and Relaxation:

-

Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or high potassium solution.

-

Once a stable contraction is achieved, cumulatively add this compound to the organ bath at increasing concentrations.

-

Record the changes in isometric tension to determine the vasorelaxant effect of this compound.

-

Langendorff-Perfused Isolated Heart Model for Myocardial Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.[8]

Protocol:

-

Heart Isolation: Anesthetize a rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Ischemia-Reperfusion Protocol:

-

After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfuse the heart by restoring the buffer flow for a subsequent period (e.g., 120 minutes).

-

This compound can be administered before ischemia (pre-treatment) or at the onset of reperfusion to assess its protective effects.

-

-

Functional Assessment: Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Conclusion

This compound presents a compelling profile as a cardiovascular-active agent with significant antiarrhythmic, vasodilatory, and cardioprotective properties. Its primary mechanism of action revolves around the modulation of key cardiac and vascular ion channels, leading to a cascade of downstream effects on cellular electrophysiology and contractility. The experimental data summarized in this guide, along with the detailed protocols, provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future investigations should focus on elucidating the precise molecular interactions with its target channels, exploring its long-term efficacy and safety in preclinical models, and identifying potential synergistic effects with other cardiovascular drugs. The continued exploration of this compound's pharmacology holds promise for the development of novel treatments for a range of cardiovascular diseases.

References

- 1. A Novel Postconditioning Approach Attenuates Myocardial Ischaemia-Reperfusion Injury in Rats [imrpress.com]

- 2. This compound Inhibits ESCC by Inducing G1 Cell Cycle Arrest and Activating ER Stress to Trigger Noxa-Dependent Intrinsic and CHOP-DR5-Dependent Extrinsic Apoptosis via p-eIF2α-ATF4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-type calcium channels are blocked by the alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of (-)-daurisoline on Ca2+ influx in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on intracellular Ca2+ activity in myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]

Daurisoline's Chondroprotective Effect in Osteoarthritis: A Technical Guide on its Anti-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocyte apoptosis, or programmed cell death, is a key contributor to cartilage degradation in OA. This technical guide provides an in-depth overview of the current research on daurisoline, a bis-benzylisoquinoline alkaloid, and its potential as a therapeutic agent to mitigate chondrocyte apoptosis in osteoarthritis. This document details the anti-apoptotic effects of this compound observed in in-vitro studies, the implicated signaling pathways, and provides comprehensive experimental protocols for researchers seeking to investigate this compound further. While in-vivo data is not yet available, this guide also outlines a proposed experimental workflow for future animal studies.

Introduction to this compound and its Therapeutic Potential in Osteoarthritis

This compound is a natural compound isolated from the rhizome of Menispermum dauricum. It has been investigated for various pharmacological activities, including anti-inflammatory and anti-tumor effects.[1] Recent research has highlighted its potential in the context of osteoarthritis by demonstrating its ability to protect chondrocytes from apoptosis induced by oxidative stress, a key pathological feature of OA.[2] The progressive loss of chondrocytes, the sole cell type in cartilage responsible for maintaining the extracellular matrix, is a critical factor in the progression of OA. Therefore, therapeutic strategies aimed at inhibiting chondrocyte apoptosis are of significant interest for the development of disease-modifying OA drugs.

In-Vitro Evidence of this compound's Anti-Apoptotic Effect on Chondrocytes

Current research has primarily utilized an in-vitro model of osteoarthritis where chondrocyte apoptosis is induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[2]

Key Findings from In-Vitro Studies

Studies have shown that this compound (DAS) treatment can effectively protect human chondrocytes from H₂O₂-induced apoptosis.[2] The key observations are:

-

Inhibition of Apoptosis-Related Proteins: this compound treatment has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, it downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[2]

-

Reduction of Caspase-3 Activation: this compound significantly reduces the cleavage and activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[2]

-

Decreased Apoptosis Rate: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has confirmed that this compound treatment leads to a dose-dependent reduction in the percentage of apoptotic chondrocytes.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effect of this compound on H₂O₂-induced chondrocyte apoptosis.

Table 1: Effect of this compound on Apoptosis-Related Protein Expression in H₂O₂-Treated Human Chondrocytes [2]

| Treatment Group | Relative Bax Expression (normalized to control) | Relative Bcl-2 Expression (normalized to control) | Relative Cleaved Caspase-3 Expression (normalized to control) |

| Control | 1.00 | 1.00 | 1.00 |

| H₂O₂ (200 µM) | Increased (significantly higher than control) | Decreased (significantly lower than control) | Increased (significantly higher than control) |

| H₂O₂ + DAS (2.5 µM) | Decreased (relative to H₂O₂) | Increased (relative to H₂O₂) | Decreased (relative to H₂O₂) |

| H₂O₂ + DAS (5 µM) | Further Decreased (relative to 2.5 µM DAS) | Further Increased (relative to 2.5 µM DAS) | Further Decreased (relative to 2.5 µM DAS) |

Table 2: Effect of this compound on Apoptosis Rate in H₂O₂-Treated Human Chondrocytes (Flow Cytometry) [2]

| Treatment Group | Percentage of Apoptotic Cells (Annexin V+/PI-) |

| Control | Baseline level |

| H₂O₂ (200 µM) | Significantly increased compared to control |

| H₂O₂ + DAS (2.5 µM) | Significantly decreased compared to H₂O₂ |

| H₂O₂ + DAS (5 µM) | Further significant decrease compared to H₂O₂ |

Signaling Pathways Implicated in this compound's Action

The PI3K/Akt/mTOR Signaling Pathway

The protective effect of this compound against chondrocyte apoptosis is strongly linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a crucial regulator of cell survival, growth, and proliferation.

-

Mechanism of Action: this compound treatment has been shown to increase the phosphorylation of PI3K, Akt, and mTOR in H₂O₂-treated chondrocytes.[2] Activation of this pathway is known to promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.

The NF-κB Signaling Pathway (Hypothesized Involvement)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and apoptosis in osteoarthritis. While direct evidence of this compound's effect on the NF-κB pathway in OA chondrocytes is currently lacking, its known anti-inflammatory properties in other contexts suggest a potential inhibitory role. Future research should investigate whether this compound can suppress the activation of NF-κB (e.g., by preventing the phosphorylation of p65 or the degradation of IκBα), which would represent another important mechanism for its chondroprotective effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on chondrocyte apoptosis.

Primary Human Chondrocyte Culture and In-Vitro OA Model Induction

-

Chondrocyte Isolation:

-

Obtain human articular cartilage from patients undergoing total knee arthroplasty (with ethical approval and informed consent).

-

Mince the cartilage into small pieces (1-2 mm³).

-

Digest the cartilage pieces sequentially with 0.25% trypsin-EDTA for 30 minutes and then with 0.2% collagenase type II in DMEM/F12 medium for 4-6 hours at 37°C.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the chondrocyte pellet in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Cell Culture:

-

Plate the primary chondrocytes at a density of 1 x 10⁵ cells/mL in culture flasks or plates.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.

-

-

H₂O₂-Induced Apoptosis Model:

-

Seed chondrocytes in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 hours.

-

Induce apoptosis by adding H₂O₂ to the culture medium at a final concentration of 200 µM for 4 hours. A control group without H₂O₂ and a group with H₂O₂ alone should be included.

-

Western Blot Analysis of Apoptosis-Related Proteins

-

Protein Extraction:

-

After treatment, wash the chondrocytes twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by electrophoresis on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. (Refer to manufacturer's recommendations for antibody dilutions).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Flow Cytometry for Apoptosis Detection

-

Cell Preparation:

-

Following treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

-

Combine and centrifuge the cells at 1500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Annexin V and Propidium Iodide (PI) Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Identify cell populations:

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

-

Quantify the percentage of cells in each quadrant.

-

Proposed In-Vivo Experimental Workflow and Visualization

As of the writing of this guide, there is no published data on the in-vivo efficacy of this compound in animal models of osteoarthritis. The following section outlines a proposed experimental workflow for such a study.

Animal Model of Osteoarthritis

The Destabilization of the Medial Meniscus (DMM) model in mice is a widely accepted and surgically induced model that recapitulates many features of human post-traumatic osteoarthritis.

Experimental Design

-

Animals: 10-12 week old male C57BL/6 mice.

-

Groups (n=10-12 per group):

-

Sham + Vehicle

-

DMM + Vehicle

-

DMM + this compound (Low Dose, e.g., 10 mg/kg, oral gavage)

-

DMM + this compound (High Dose, e.g., 50 mg/kg, oral gavage)

-

-

Procedure:

-

Perform DMM surgery on the right knee of mice in the DMM groups. Sham surgery will be performed on the Sham group.

-

Administer this compound or vehicle daily via oral gavage starting one week post-surgery for 8 weeks.

-

-

Outcome Measures:

-

Histological Analysis (8 weeks post-DMM):

-

Sacrifice mice and harvest knee joints.

-

Fix, decalcify, and embed joints in paraffin.

-

Section the joints and stain with Safranin O/Fast Green to assess cartilage structure and proteoglycan content.

-

Score cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

-

-

Immunohistochemistry (IHC):

-

Perform IHC on joint sections for markers of apoptosis (cleaved caspase-3, Bax, Bcl-2) and cartilage degradation (MMP-13).

-

-

TUNEL Assay:

-

Perform a TUNEL assay on joint sections to directly visualize and quantify apoptotic chondrocytes.

-

-

Conclusion and Future Directions

The available in-vitro evidence strongly suggests that this compound has a significant chondroprotective effect by inhibiting chondrocyte apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway. This makes this compound a promising candidate for further investigation as a disease-modifying drug for osteoarthritis.

Future research should focus on:

-

In-vivo validation: Conducting animal studies, such as the one proposed in this guide, is crucial to confirm the efficacy of this compound in a physiological setting.

-

NF-κB pathway investigation: Elucidating the potential role of this compound in modulating the NF-κB pathway in chondrocytes would provide a more complete understanding of its anti-inflammatory and anti-apoptotic mechanisms.

-

Pharmacokinetics and safety: Comprehensive pharmacokinetic and toxicological studies are necessary before considering clinical translation.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other OA treatments could lead to more effective therapeutic strategies.

This technical guide provides a solid foundation for researchers to build upon in the exciting and promising area of this compound research for the treatment of osteoarthritis.

References

The In Vivo Metabolism of Daurisoline in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Daurisoline, a bisbenzylisoquinoline alkaloid, in rat models. This compound, extracted from the rhizomes of Menispermum dauricum, has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1] A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows.

Quantitative Metabolic Data

The pharmacokinetic parameters of this compound in rats have been characterized following both intravenous and oral administration. The data presented below is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (5 mg/kg) | Citation |

| AUC(0-t) (ng/mL·h) | 497.8 ± 81.4 | 184.5 ± 62.9 | [2] |

| t1/2 (h) | 6.3 ± 5.1 | 1.4 ± 0.3 | [2] |

| CL (L/h/kg) | 3.9 ± 0.8 | 29.4 ± 11.4 | [2] |

| Bioavailability (%) | - | 14.8 | [2] |

Table 2: Linearity and Limits of Quantification for this compound Analysis

| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Citation |

| Plasma | 3 - 1000 | 3 | [2] |

| Plasma | - | 5.0 | [3] |

| Urine | - | 2.5 | [3] |

| Feces | - | 2.5 | [3] |

Experimental Protocols

The investigation of this compound metabolism in vivo relies on a series of well-defined experimental procedures. These protocols are designed to ensure the accurate collection of biological samples and the precise analysis of this compound and its metabolites.

Animal Models and Drug Administration

-

Animal Model: Sprague-Dawley rats are commonly used for in vivo metabolism studies of this compound.[1] Wistar rats have also been used in related studies.

-

Housing: Prior to and during the experiment, rats are housed in controlled environments. For excretion studies, they are placed in individual stainless-steel metabolic cages that allow for the separate collection of urine and feces.[3]

-

Fasting: Rats are typically fasted for 12 hours with free access to water before drug administration.[3]

-

Drug Formulation: For oral administration, this compound or a formulation containing it (e.g., Menispermi Rhizoma capsules) is suspended in a 0.5% carboxymethyl cellulose sodium aqueous solution.[3]

-

Administration: this compound is administered to rats via intragastric or intravenous routes.[1][2]

Sample Collection

-

Blood: Blood samples (approximately 0.3 mL) are collected from the tail vein or orbital vein at various time points post-administration into heparinized tubes.[2][3] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-24 h, 24-48 h) from rats housed in metabolic cages.[3][4] Samples are stored at -80°C. Feces may be dried and powdered before extraction.[4]

-

Bile: For detailed excretion pathway analysis, bile can be collected from bile-duct-cannulated rats.[5][6]

Sample Preparation

-

Plasma: A common method for sample preparation is protein precipitation with acetonitrile.[2]

-

Urine: Urine samples may be concentrated and purified using solid-phase extraction cartridges.[6]

-

Feces: Fecal homogenates are typically extracted with an organic solvent like acetonitrile.[6]

Analytical Methodology

-

Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary analytical technique for the quantification of this compound in biological matrices.[2][3][7] For the identification of metabolites, high-resolution mass spectrometry, such as UHPLC-Q-Exactive Orbitrap Mass Spectrometry, is employed.[1]

-

Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3][7]

-

Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) for quantification.[2][7] For metabolite identification, data is acquired in Full Scan MS/dd-MS2 mode.[1]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in vivo metabolism study in rats.

Caption: Metabolic pathways of this compound in rats.

Caption: Experimental workflow for this compound metabolism studies.

Metabolic Pathways

The biotransformation of this compound in rats involves both Phase I and Phase II metabolic reactions.[1][8] A recent comprehensive study identified a total of 63 metabolites in Sprague-Dawley rats, with 62 of them being novel.[1]

Phase I Metabolism:

-

Dehydrogenation: The removal of hydrogen atoms from the this compound molecule.[1]

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the parent compound.[1]

-

Methylation: The addition of a methyl (-CH3) group.[1]

These Phase I reactions primarily serve to introduce or expose functional groups on the this compound molecule, which increases its polarity and prepares it for Phase II conjugation reactions.[8]

Phase II Metabolism:

-

Sulfation: The conjugation of a sulfonate group to the molecule.[1]

-

Glucuronidation: The conjugation of glucuronic acid to the molecule.[1]

Phase II reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body via urine, feces, and bile.[8] The cleavage of the parent molecule has also been noted as a characteristic of this compound's metabolism.[1]

This technical guide provides a foundational understanding of the in vivo metabolism of this compound in rat models. The presented data and protocols are essential for researchers and scientists in the field of drug development to design further studies and advance the therapeutic potential of this compound.

References

- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. latamjpharm.org [latamjpharm.org]

- 3. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS [mdpi.com]

- 5. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of metabolites of propyrisulfuron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Daurisoline's Antagonistic Action on Arrhythmogenic Delayed Afterdepolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delayed afterdepolarizations (DADs) are abnormal depolarizations of the cardiac membrane that occur after full repolarization and can trigger life-threatening arrhythmias. These events are primarily caused by intracellular calcium ([Ca²⁺]i) overload, which leads to spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR) and subsequent activation of the inward sodium-calcium exchanger (NCX) current. Daurisoline, a bis-benzylisoquinoline alkaloid, has demonstrated potent anti-arrhythmic properties by antagonizing the development of DADs. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, detailed experimental protocols for studying its effects, and a quantitative summary of its pharmacological profile.

Introduction

Arrhythmogenic delayed afterdepolarizations are a significant concern in both congenital and acquired cardiac conditions. The underlying pathology is a disruption of normal myocyte calcium homeostasis, leading to a state of [Ca²⁺]i overload. In this state, the sarcoplasmic reticulum becomes unstable, resulting in spontaneous diastolic Ca²⁺ release via ryanodine receptor 2 (RyR2) channels. This release activates the electrogenic Na⁺/Ca²⁺ exchanger, which extrudes one Ca²⁺ ion in exchange for the entry of three Na⁺ ions, generating a net inward current (I_NaCa) that depolarizes the cell membrane. If this depolarization reaches the threshold for activation of voltage-gated sodium or calcium channels, a triggered action potential can occur, leading to ectopic beats and potentially sustained arrhythmias.

This compound has emerged as a promising anti-arrhythmic agent with a primary mechanism of action centered on the mitigation of [Ca²⁺]i overload. This guide will explore the multifaceted action of this compound, from its effects on sarcolemmal ion channels to its influence on intracellular calcium handling.

Molecular Mechanism of this compound's Antagonistic Action

This compound's ability to suppress DADs stems from its dual action on transmembrane Ca²⁺ entry and intracellular Ca²⁺ release. By targeting key components of the cardiomyocyte calcium handling machinery, this compound effectively reduces the propensity for [Ca²⁺]i overload and subsequent spontaneous SR Ca²⁺ release.

Inhibition of Transmembrane Calcium Entry

A primary action of this compound is the blockade of L-type calcium channels (I_Ca-L). By inhibiting this major pathway for Ca²⁺ influx during the action potential plateau, this compound reduces the overall calcium load on the myocyte. This, in turn, lessens the amount of Ca²⁺ available for uptake into the SR, thereby preventing its overload.

Inhibition of Sarcoplasmic Reticulum Calcium Release

This compound also exerts a significant inhibitory effect on Ca²⁺ release from the sarcoplasmic reticulum. This has been demonstrated in studies where this compound abolishes the increase in intracellular calcium induced by caffeine, a known agonist of RyR2 channels.[1] This suggests that this compound interferes with the function of RyR2, either directly or indirectly, to prevent spontaneous Ca²⁺ release. The precise molecular interaction between this compound and the RyR2 complex or its regulatory proteins warrants further investigation.

The following diagram illustrates the signaling pathway leading to DADs and the points of intervention by this compound.

Quantitative Pharmacological Profile

The following tables summarize the available quantitative data on the effects of this compound on various ion channels and cellular responses related to DADs.

Table 1: Effect of this compound on Ion Channels

| Ion Channel | Preparation | Method | Key Parameter | Value | Reference(s) |

| L-type Ca²⁺ Channel | Rabbit Ventricular Myocytes | Whole-cell Patch Clamp | Concentration for EAD abolition | 15 µM | [2] |

| Rat Brain Synaptosomes | ⁴⁵Ca²⁺ Uptake Assay | IC₅₀ (High K⁺-stimulated) | 7.7 ± 0.9 µM | [3] | |

| hERG (I_Kr) | HEK293 cells | Whole-cell Patch Clamp | ΔV₁/₂ of steady-state inactivation (at 10 µM) | -15.9 mV | [4] |

| Na⁺/Ca²⁺ Exchanger | Not Reported | - | - | - | - |

Table 2: Effect of this compound on DADs and Triggered Activity

| DAD Induction Agent | Preparation | This compound Conc. | Effect | Reference(s) |

| Ouabain | Guinea Pig Ventricular Trabeculae | 50 µM | Abolished Triggered Activity | [5] |

| Caffeine | Guinea Pig Ventricular Trabeculae | 50 µM | Abolished Triggered Activity | [5] |

| Isoprenaline | Guinea Pig Ventricular Trabeculae | 50 µM | Inhibited Triggered Activity | [5] |

| K⁺-free, high-Ca²⁺ | Guinea Pig Ventricular Trabeculae | 50 µM | ↓ Incidence of TA from 100% to 9.1% | [5] |

| Phenylephrine | Guinea Pig Ventricular Trabeculae | 50 µM | ↓ Incidence of TA from 100% to 22.2% | [5] |

| Strophanthin G | Guinea Pig Myocardium | Not specified | Eliminated Triggered Activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antagonistic action of this compound on DADs.

Induction of DADs in Ventricular Trabeculae

This protocol describes the induction of DADs using a cardiac glycoside, which is a common experimental model.

Objective: To induce DADs and triggered activity in isolated cardiac tissue for the subsequent evaluation of this compound's effects.

Materials:

-

Isolated ventricular trabeculae from guinea pig or rabbit hearts.

-

Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Ouabain or Strophanthin G stock solution.

-

Standard microelectrode recording setup.

Procedure:

-

Dissect ventricular trabeculae from the right ventricle of a freshly excised heart and mount in a tissue bath continuously perfused with oxygenated (95% O₂/5% CO₂) Tyrode's solution at 37°C.

-

Stimulate one end of the trabecula with platinum electrodes at a constant frequency (e.g., 1 Hz).

-

Impale a quiescent cell with a glass microelectrode (filled with 3 M KCl) to record transmembrane action potentials.

-

After obtaining a stable recording, switch the perfusion to Tyrode's solution containing the DAD-inducing agent (e.g., 2 x 10⁻⁷ M ouabain).

-

Continue perfusion and stimulation until DADs and triggered activity are consistently observed. This may take approximately 30 minutes.[6]

-

Once a stable pattern of DADs is established, this compound can be added to the perfusate at the desired concentrations to assess its effects.

Whole-Cell Patch Clamp Measurement of I_Ca-L

This protocol outlines the measurement of L-type calcium current in isolated cardiomyocytes.

Objective: To quantify the inhibitory effect of this compound on I_Ca-L.

Materials:

-

Isolated ventricular myocytes.

-

External solution (in mM): 135 TEA-Cl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Dispense isolated myocytes into a recording chamber on the stage of an inverted microscope.

-

Approach a myocyte with a heat-polished borosilicate glass pipette (resistance 2-4 MΩ) filled with the internal solution.

-

Form a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

-

Hold the membrane potential at -40 mV to inactivate sodium and T-type calcium channels.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit I_Ca-L.

-

After recording baseline currents, perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage-clamp protocol to determine the concentration-dependent block.

Measurement of Intracellular Calcium Transients

This protocol describes the use of fluorescent indicators to measure changes in [Ca²⁺]i.

Objective: To assess the effect of this compound on caffeine-induced SR Ca²⁺ release.

Materials:

-

Isolated ventricular myocytes.

-

Fura-2 AM or Indo-1 AM fluorescent Ca²⁺ indicator.

-

Caffeine stock solution.

-

Fluorescence microscopy setup with a system for rapid solution exchange.

Procedure:

-

Load isolated myocytes with a fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) for 30-60 minutes at room temperature.

-

Transfer the dye-loaded cells to a recording chamber on a fluorescence microscope and perfuse with Tyrode's solution.

-

Electrically stimulate the myocytes to elicit steady-state Ca²⁺ transients.

-

Stop stimulation and rapidly apply a high concentration of caffeine (e.g., 10-20 mM) to induce a large Ca²⁺ transient, indicative of SR Ca²⁺ content.

-

Wash out the caffeine and allow the cell to recover.

-

Perfuse the cell with Tyrode's solution containing this compound for a specified period.

-

Repeat the caffeine application in the presence of this compound to determine its effect on SR Ca²⁺ release.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows of the described experiments and the logical relationship of this compound's multi-target effects.

Conclusion

This compound presents a compelling profile as an anti-arrhythmic agent for the suppression of DAD-mediated triggered activity. Its dual mechanism of inhibiting both transmembrane Ca²⁺ influx and SR Ca²⁺ release effectively targets the root cause of DADs – intracellular calcium overload. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar compounds. Future research should focus on elucidating the precise molecular interactions of this compound with RyR2 and other calcium handling proteins to fully unravel its mechanism of action.

References

- 1. Effects of this compound on intracellular Ca2+ activity in myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppressed early afterdepolarizations and inhibited L-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of (-)-daurisoline on Ca2+ influx in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on HERG channel electrophysiological function and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antagonism of this compound on arrhythmogenic delayed afterdepolarization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha and beta adrenergic interactions with ouabain-induced delayed afterdepolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Daurisoline: Chemical Structure, Physicochemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurisoline, a bioactive bis-benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated primarily from the rhizomes of Menispermum dauricum, this natural compound has demonstrated potent effects as an autophagy inhibitor, an antiarrhythmic agent, and has shown promise in oncology and neuroprotection. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological activities, presenting quantitative data and detailing the experimental protocols utilized in key studies. The guide also elucidates the molecular signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound possesses a complex bis-benzylisoquinoline scaffold. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | [1] |

| CAS Number | 70553-76-3 | [1][2] |

| Molecular Formula | C₃₇H₄₂N₂O₆ | [1] |

| Molecular Weight | 610.74 g/mol | [3] |

| Appearance | White to beige powder | [3] |

| SMILES String | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | [1] |

| InChI Key | BURJAQFYNVMZDV-FIRIVFDPSA-N | [1] |

| Solubility | DMSO: 15 mg/mL (clear) | [3] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, with significant implications for various therapeutic areas. The following tables summarize the quantitative data from key studies.

Table 2: In Vitro Biological Activities of this compound

| Biological Activity | Assay System | IC₅₀ Value | Reference(s) |

| hERG Channel Inhibition | HEK293 cells stably expressing hERG channels | 9.1 µM (IhERG-step), 9.6 µM (IhERG-tail) | [2] |

| Autophagy Inhibition (CPT-induced) | HeLa cells | 74.75 ± 1.03 µM | [2] |

| A549 cells | 50.54 ± 1.02 µM | [2] | |

| HCT-116 cells | 80.81 ± 1.10 µM | [2] | |

| Neuroprotection (Glutamate-induced toxicity) | Rat primary cortical cultures | 3.4 µmol/L | [4] |

| Inhibition of Glutamate-elicited Ca²⁺ influx | Rat brain cells | 2.0 µmol/L | [4] |

| Antiplatelet Aggregation (ADP-induced) | Isolated rabbit whole blood | 100 µM | [5] |

| Anti-proliferative (ESCC cells) | EC1 cells (72h) | Not explicitly stated, but dose-dependent inhibition shown | [6] |

| ECA109 cells (72h) | Not explicitly stated, but dose-dependent inhibition shown | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to characterize the biological activities of this compound.

Isolation of this compound from Menispermum dauricum

hERG Channel Electrophysiology

The inhibitory effect of this compound on the hERG potassium channel is a critical aspect of its antiarrhythmic properties. The following is a generalized protocol based on standard electrophysiological techniques.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

External Solution (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): KCl 130, MgCl₂ 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.[7][8][9]

-

Drug Application: this compound is applied at various concentrations to the external solution to determine its effect on the hERG current.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value.

Autophagy Inhibition Assay

The ability of this compound to inhibit autophagy is a key component of its anticancer activity. A common method to assess autophagy is by monitoring the levels of LC3-II and p62.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, A549, HCT-116) are cultured and treated with this compound at various concentrations for a specified time.[6]

-

Western Blotting:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against LC3 and p62, followed by a secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

-

-

Immunofluorescence:

-

Cells grown on coverslips are treated with this compound.

-

Cells are fixed, permeabilized, and incubated with an anti-LC3 antibody.

-

A fluorescently labeled secondary antibody is used for visualization. An increase in the number of LC3 puncta (autophagosomes) per cell suggests autophagy inhibition.

-

Apoptosis Assay by Flow Cytometry

This compound has been shown to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) staining method followed by flow cytometry is a standard technique to quantify apoptosis.

-

Cell Culture and Treatment: Cancer cells are treated with this compound for a defined period.[3]

-

Cell Staining:

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative/PI-negative cells are viable.

-

NF-κB Signaling Pathway Analysis

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.[5]

-

Luciferase Reporter Assay:

-

Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) are analyzed by Western blotting.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

References

- 1. [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-S.R-daurisoline protects cultured hippocampal neurons against glutamate neurotoxicity by reducing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviated experimental colitis in vivo and in vitro: Involvement of NF-κB and Wnt/β-Catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits hepatocellular carcinoma progression by restraining autophagy and promoting cispaltin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. sophion.com [sophion.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. mdpi.com [mdpi.com]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Daurisoline Treatment in HeLa Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daurisoline, a bis-benzylisoquinoline alkaloid derived from the rhizome of Menispermum dauricum, has demonstrated significant anti-cancer properties in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating several key signaling pathways. While the specific effects of this compound on HeLa (human cervical cancer) cells are not extensively documented, its known mechanisms of action in other cancers, such as breast, lung, and pancreatic cancer, provide a strong rationale for investigating its therapeutic potential in this widely used cancer cell model.

This document provides a comprehensive set of protocols for treating HeLa cells with this compound and assessing its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These are for illustrative purposes, and actual values must be determined experimentally.

Table 1: Cytotoxicity of this compound on HeLa Cells (IC50 Values)

| Treatment Duration | IC50 (µM) |

| 24 hours | 45.8 µM |

| 48 hours | 25.3 µM |

| 72 hours | 15.1 µM |

IC50 (Half-maximal inhibitory concentration) values to be determined by MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55% | 30% | 15% |

| This compound (25 µM) | 75% | 15% | 10% |

Cell cycle distribution to be determined by propidium iodide staining and flow cytometry.

Table 3: Apoptosis Induction by this compound in HeLa Cells

| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (DMSO) | 2.5% | 1.8% |

| This compound (25 µM) | 28.7% | 15.4% |

Apoptosis rates to be determined by Annexin V/PI staining and flow cytometry.

Experimental Protocols

Cell Culture and this compound Preparation

-

HeLa Cell Culture:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

This compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Store the stock solution in aliquots at -20°C.

-

Dilute the stock solution in complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1][2]

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[3]

-

Wash the cells twice with cold PBS.[3]

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 × 10^6 cells/mL.[4][5]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[2][5]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[2][4][5]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Procedure:

-

Treat HeLa cells with this compound for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[6][7]

-

Centrifuge the fixed cells and wash twice with PBS.[6]

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[6][7]

-

Incubate for 30 minutes at room temperature in the dark.[6]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Procedure:

-

Treat HeLa cells with this compound for the desired time and concentration.

-

Lyse the cells in ice-cold RIPA or NP40 buffer containing protease and phosphatase inhibitors.[9]

-

Determine the protein concentration of the lysates using a BCA assay.[9]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[10]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][10]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Notch-1, cleaved caspase-3, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.[9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-